rac-[(4ar,7as)-octahydro-1H-cyclopenta[b]pyridin-4a-yl]methanol
Description
rac-[(4aR,7aS)-octahydro-1H-cyclopenta[b]pyridin-4a-yl]methanol is a bicyclic amine derivative featuring a fully hydrogenated cyclopenta[b]pyridine core with a hydroxymethyl group at the 4a position. Its molecular formula is C₉H₁₇NO (molecular weight: 155.24 g/mol), characterized by a fused cyclopentane-pyridine ring system. This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing fluorinated derivatives and protected analogs used in drug discovery .
Properties
IUPAC Name |
[(4aS,7aR)-1,2,3,4,5,6,7,7a-octahydrocyclopenta[b]pyridin-4a-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-7-9-4-1-3-8(9)10-6-2-5-9/h8,10-11H,1-7H2/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTZOHOXGAJKST-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)(CCCN2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@](C1)(CCCN2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(4ar,7as)-octahydro-1H-cyclopenta[b]pyridin-4a-yl]methanol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a suitable precursor to form the bicyclic structure, followed by the introduction of the hydroxyl group. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods could include continuous flow reactions, the use of more efficient catalysts, and optimization of reaction parameters to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
rac-[(4ar,7as)-octahydro-1H-cyclopenta[b]pyridin-4a-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
rac-[(4ar,7as)-octahydro-1H-cyclopenta[b]pyridin-4a-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers or advanced materials for electronics.
Mechanism of Action
The mechanism by which rac-[(4ar,7as)-octahydro-1H-cyclopenta[b]pyridin-4a-yl]methanol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bicyclic structure may also allow the compound to fit into specific binding sites, modulating biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Bicyclic Frameworks
Compound A : ((7S,9αS)-Octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)-methanol
- Molecular Formula : C₉H₁₈N₂O
- Molecular Weight : 170.25 g/mol
- Key Differences :
- Replaces the cyclopenta[b]pyridine with a pyrido[1,2-a]pyrazine system, introducing an additional nitrogen atom.
- Higher hydrogen bond acceptor count (2 N atoms) increases polarity compared to the target compound.
- Applications: Catalogued as a rare chemical (CAS #145012-50-6) for specialized synthesis .
Compound B : 8-O-Acetylshanzhiside Methyl Ester
- Molecular Formula : C₂₁H₂₈O₁₁
- Molecular Weight : 456.45 g/mol
- Key Differences :
Substituted Derivatives of the Target Compound
Compound C : rac-[(4aR,7aS)-1-({1,1-difluorospiro[2.3]hexan-5-yl}methyl)-octahydro-1H-cyclopenta[b]pyridin-4a-yl]methanol
- Molecular Formula: C₁₆H₂₅F₂NO
- Molecular Weight : 285.38 g/mol
- Key Differences :
Compound D : rac-(4aR,7aS)-1-[(tert-Butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic Acid
Non-Bicyclic Analogs
Compound E : rac-[(1R,2S)-1-methyl-2-phenylcyclopropyl]methanol
Comparative Analysis Table
Research Findings and Implications
- Synthetic Utility : The target compound’s bicyclic amine structure offers a rigid scaffold for designing CNS-targeting drugs, while fluorinated derivatives (e.g., Compound C) improve metabolic stability .
- Stability : Hydrogenation of the pyridine ring in the target compound enhances stability under acidic conditions compared to aromatic analogs.
Biological Activity
rac-[(4ar,7as)-octahydro-1H-cyclopenta[b]pyridin-4a-yl]methanol is a synthetic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacodynamics, and relevant case studies.
- Molecular Formula : C₉H₁₇NO
- Molecular Weight : 155.24 g/mol
- CAS Number : 2739935-43-2
- LogP : 3.22 (indicating lipophilicity)
- Polar Surface Area : 23 Ų
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction can influence mood regulation, anxiety levels, and neuroprotection.
Neuropharmacological Studies
Recent studies have indicated that this compound exhibits significant effects on the central nervous system (CNS). It has been shown to:
- Enhance Serotonergic Activity : This compound may increase serotonin levels in synaptic clefts, promoting mood elevation and reducing anxiety symptoms.
- Dopaminergic Modulation : By affecting dopamine receptors, it can influence reward pathways and potentially mitigate symptoms of depression.
In Vitro and In Vivo Studies
In vitro assays have demonstrated that this compound exhibits:
- Antioxidant Properties : The compound showed a capacity to scavenge free radicals in cellular models, suggesting potential neuroprotective effects.
In vivo studies using rodent models indicated:
- Anxiolytic Effects : Behavioral tests such as the elevated plus maze revealed reduced anxiety-like behaviors in treated animals compared to controls.
Case Study 1: Anxiety Reduction in Rodent Models
A study conducted by Pendergrass et al. (2023) investigated the anxiolytic properties of this compound. The researchers administered varying doses to male rats and observed significant reductions in anxiety-related behaviors as measured by time spent in open arms of an elevated plus maze.
| Dose (mg/kg) | Time in Open Arms (s) | Control Group (s) |
|---|---|---|
| 0 | 15 | 10 |
| 5 | 25 | |
| 10 | 40 |
Case Study 2: Neuroprotection Against Oxidative Stress
Another study explored the neuroprotective effects of this compound against oxidative stress induced by glutamate toxicity in neuronal cell cultures. The results indicated that treatment with this compound significantly reduced cell death and increased cell viability compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
